4-(2-Ethoxyethoxy)piperidine
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Overview
Description
4-(2-Ethoxyethoxy)piperidine is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It is a piperidine derivative, characterized by the presence of an ethoxyethoxy group attached to the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Ethoxyethoxy)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-acetylpiperidin-4-ol with 2-bromoethyl ethyl ether in the presence of sodium hydride in N,N-dimethylformamide (DMF) at ambient temperature . The reaction yields this compound with a moderate yield of 24% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
4-(2-Ethoxyethoxy)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethoxy)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, piperidine derivatives are known to interact with various enzymes and receptors, influencing biological processes. The compound may modulate signaling pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl 4-piperidinyl ether hydrochloride: This compound has a similar structure but includes a hydrochloride group.
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: These compounds are known for their anticancer properties.
Uniqueness
4-(2-Ethoxyethoxy)piperidine is unique due to its specific ethoxyethoxy substitution on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are required.
Properties
IUPAC Name |
4-(2-ethoxyethoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFBJXCTHYOSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554424 |
Source
|
Record name | 4-(2-Ethoxyethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-93-7 |
Source
|
Record name | 4-(2-Ethoxyethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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